molecular formula C8H13Cl3N2 B15238334 1-(3-Chlorophenyl)ethane-1,2-diamine dihydrochloride

1-(3-Chlorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B15238334
M. Wt: 243.6 g/mol
InChI Key: LKSFYDGZYJOYMY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethane-1,2-diamine 2HCL is an organic compound with the molecular formula C8H11ClN2 It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)ethane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and oxidizing reagents . The reaction is conducted at room temperature and offers excellent diastereoselectivity and regioselectivity.

Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)ethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • N1-(3-Chlorophenyl)ethane-1,2-diamine
  • N-(3-Chlorophenyl)-1,2-ethanediamine

Comparison: 1-(3-Chlorophenyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6 g/mol

IUPAC Name

1-(3-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H

InChI Key

LKSFYDGZYJOYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)N.Cl.Cl

Origin of Product

United States

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